Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20144761
InChI: InChI=1S/C15H15ClN2O3/c1-20-12-5-3-10(4-6-12)9-17-14-8-11(15(19)21-2)7-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C15H15ClN2O3
Molecular Weight: 306.74 g/mol

Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate

CAS No.:

Cat. No.: VC20144761

Molecular Formula: C15H15ClN2O3

Molecular Weight: 306.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate -

Specification

Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
IUPAC Name methyl 2-chloro-6-[(4-methoxyphenyl)methylamino]pyridine-4-carboxylate
Standard InChI InChI=1S/C15H15ClN2O3/c1-20-12-5-3-10(4-6-12)9-17-14-8-11(15(19)21-2)7-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18)
Standard InChI Key ZTPDQQAZFAXYKB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(=O)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is C16H16ClN2O3\text{C}_{16}\text{H}_{16}\text{ClN}_2\text{O}_3, with a molecular weight of 335.76 g/mol. The compound features a pyridine core substituted at the 2-position with chlorine, a methyl ester at the 4-position, and a (4-methoxybenzyl)amino group at the 6-position (Figure 1). The methoxybenzyl moiety introduces significant lipophilicity, which enhances membrane permeability and potential interactions with hydrophobic binding pockets in biological targets .

Key Physicochemical Characteristics:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to the ester and amino functionalities.

  • Melting Point: Estimated range: 120–135°C (based on analogous structures) .

  • logP: Predicted value of 2.8 ± 0.3, indicating favorable membrane permeability .

Synthesis and Manufacturing

The synthesis of methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate typically involves a multi-step process:

  • Chlorination of Isonicotinic Acid Derivatives:
    Starting with methyl 2,6-dichloroisonicotinate, selective substitution at the 6-position is achieved using 4-methoxybenzylamine under basic conditions (e.g., K2_2CO3_3 in DMF). This step leverages nucleophilic aromatic substitution, where the amine group displaces the chlorine atom .

  • Purification and Characterization:
    The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS).

Industrial Considerations:
Continuous flow reactors may optimize yield and scalability, as demonstrated in the synthesis of related pyridine derivatives . For example, a residence time of 30 minutes at 80°C in a microreactor system achieved >85% yield for analogous compounds .

CompoundTarget EnzymeIC50_{50} (μM)Selectivity Index
Analog A (Dihydropyrimidine)GALK10.048>100
Analog B (Benzoxazole)GALK10.6885

Antimicrobial Activity

The methoxybenzyl group confers broad-spectrum antimicrobial properties. In preliminary assays, similar compounds exhibited minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The amino moiety may mitigate oxidative stress in neuronal cells. In vitro studies on rat cortical neurons demonstrated a 40% reduction in apoptosis at 10 μM concentrations for related isonicotinates .

Comparative Analysis with Structural Analogues

Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate differs from its analogs in key structural aspects:

Table 2: Structural and Functional Comparison

CompoundSubstituent at 6-PositionKey Biological Activity
Target Compound(4-Methoxybenzyl)aminoEnzyme inhibition
2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile PyridinylmethoxyAntiviral
Methyl 2-chloro-6-methoxyisonicotinate MethoxyAntibiotic

The amino group in the target compound enhances hydrogen-bonding capacity compared to ether-linked analogs, potentially improving target specificity .

Pharmacokinetics and Toxicity Profile

Absorption and Distribution

  • Oral Bioavailability: Estimated at 33% for related compounds, with TmaxT_{\text{max}} = 0.67 hours .

  • Volume of Distribution: 0.652 L/kg, suggesting moderate tissue penetration .

Metabolism and Excretion

Hepatic cytochrome P450 enzymes (CYP3A4) mediate primary metabolism, producing inactive hydroxylated metabolites. Renal excretion accounts for 60–70% of elimination .

Toxicity

No acute toxicity observed in rodent models at doses ≤50 mg/kg. Chronic exposure studies indicate mild hepatotoxicity at 100 mg/kg/day over 28 days .

Current Research and Future Directions

Recent studies emphasize structure-activity relationship (SAR) optimization to enhance potency and reduce off-target effects. Computational docking studies predict strong binding affinity (KdK_d = 12 nM) for the target compound with GALK1, warranting experimental validation .

Future Priorities:

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in galactosemia rodent models.

  • Synthetic Methodology: Develop enantioselective routes to access stereoisomers with improved activity.

  • Therapeutic Expansion: Explore applications in neurodegenerative diseases linked to oxidative stress.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator